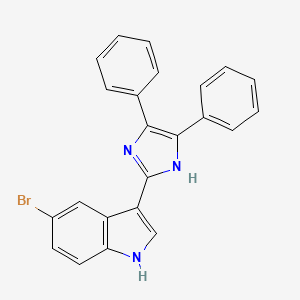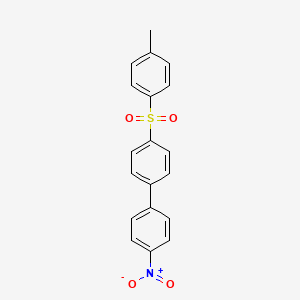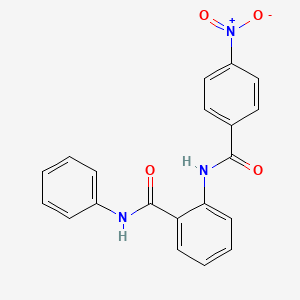
N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide
Descripción general
Descripción
N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine atoms at the 3 and 5 positions of the pyridine ring and a nitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide typically involves the reaction of 3,5-dibromopyridine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and bases like sodium hydride.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.
Oxidation: Potassium permanganate, solvents like water or acetone.
Major Products Formed
Substitution: Products with substituted groups at the 3 and 5 positions of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and nitro group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromopyridine: A precursor in the synthesis of N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide.
3-Nitrobenzamide: Another precursor used in the synthesis.
N-(3,5-Dibromopyridin-2-yl)formamide: A related compound with a formamide group instead of a nitrobenzamide moiety.
Uniqueness
This compound is unique due to the combination of bromine atoms and a nitrobenzamide group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-(3,5-dibromopyridin-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N3O3/c13-8-5-10(14)11(15-6-8)16-12(18)7-2-1-3-9(4-7)17(19)20/h1-6H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACPMQQHWWIZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-dimethoxyphenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3452977.png)
![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3452980.png)
![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3452996.png)
![3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B3452997.png)
![2-[(2,4-Dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B3453008.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-thienylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3453016.png)




![1-[(4-Methylphenyl)sulfonylamino]-3-naphthalen-1-ylurea](/img/structure/B3453057.png)
![3-[(3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3453060.png)
![2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene diacetate](/img/structure/B3453067.png)

